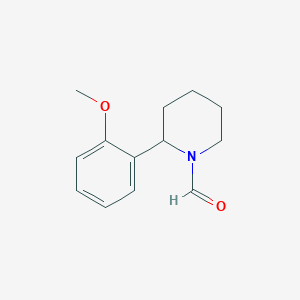

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde

CAS No.:

Cat. No.: VC15828242

Molecular Formula: C13H17NO2

Molecular Weight: 219.28 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C13H17NO2 |

|---|---|

| Molecular Weight | 219.28 g/mol |

| IUPAC Name | 2-(2-methoxyphenyl)piperidine-1-carbaldehyde |

| Standard InChI | InChI=1S/C13H17NO2/c1-16-13-8-3-2-6-11(13)12-7-4-5-9-14(12)10-15/h2-3,6,8,10,12H,4-5,7,9H2,1H3 |

| Standard InChI Key | SHUMXPMIEVZISD-UHFFFAOYSA-N |

| Canonical SMILES | COC1=CC=CC=C1C2CCCCN2C=O |

Introduction

Molecular Structure and Chemical Identity

2-(2-Methoxyphenyl)piperidine-1-carbaldehyde (systematic IUPAC name: piperidine-1-carbaldehyde substituted at the 2-position with a 2-methoxyphenyl group) belongs to the class of N-formylated piperidines. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The structure comprises a piperidine ring (a six-membered saturated heterocycle with one nitrogen atom) functionalized at the 1-position by a carbaldehyde group and at the 2-position by a 2-methoxyphenyl substituent.

Key structural features include:

-

Piperidine core: Confers rigidity and basicity, with the nitrogen atom enabling hydrogen bonding or salt formation.

-

Carbaldehyde group: Introduces electrophilic reactivity, making the compound a versatile intermediate for condensation or nucleophilic addition reactions.

-

2-Methoxyphenyl substituent: The ortho-methoxy group influences electronic and steric properties, potentially modulating biological activity or solubility.

Comparative analysis with its para-substituted analog, 2-(4-methoxyphenyl)piperidine-1-carbaldehyde (CAS 1355233-94-1), reveals identical molecular formulas but distinct physicochemical behaviors due to positional isomerism .

Synthetic Methodologies

Reductive Amination and Formylation

Piperidine-1-carbaldehyde derivatives are commonly synthesized via reductive amination or N-formylation. A hydrogen-borrowing [5 + 1] annulation strategy, as described by Donohoe et al., enables stereoselective piperidine formation through iridium-catalyzed cascades involving hydroxyl oxidation and amination . Subsequent formylation of the piperidine nitrogen can be achieved using formic acid derivatives or Vilsmeier-Haack conditions.

For 2-(2-methoxyphenyl) substitution, Friedel-Crafts alkylation or direct coupling of 2-methoxyphenyl grignard reagents to preformed piperidine intermediates may be employed. Recent advances in C(sp³)-H activation, such as palladium-mediated oxidative annulation , offer alternative routes to install aryl groups at specific positions on the piperidine ring.

Organocatalytic Approaches

Organocatalysis has emerged as a sustainable method for constructing complex piperidine scaffolds. Guo et al. demonstrated [4 + 2] annulation of N-tethered enones with dicyanoalkenes using thiourea catalysts, achieving high diastereoselectivity . Adapting such methodologies could facilitate the synthesis of 2-(2-methoxyphenyl)piperidine-1-carbaldehyde by incorporating aldehyde-containing building blocks.

Physicochemical Properties

While experimental data for 2-(2-methoxyphenyl)piperidine-1-carbaldehyde remain limited, inferences can be drawn from structurally related compounds:

| Property | Value/Description | Source |

|---|---|---|

| Molecular Weight | 219.28 g/mol | |

| Density | ~1.1–1.2 g/cm³ (estimated) | - |

| Boiling Point | Not reported | - |

| Solubility | Likely soluble in polar aprotic solvents | |

| LogP | ~2.1 (predicted) |

The ortho-methoxy group may reduce crystallinity compared to para-substituted analogs due to steric hindrance, impacting melting point and solubility. Computational models predict moderate lipophilicity (LogP ≈ 2.1), suggesting balanced membrane permeability for potential pharmaceutical applications .

Applications in Pharmaceutical Chemistry

Piperidine derivatives are pivotal in drug discovery, featuring in compounds targeting neurological, oncological, and infectious diseases. The carbaldehyde moiety in 2-(2-methoxyphenyl)piperidine-1-carbaldehyde positions it as a key intermediate for:

Schiff Base Formation

Reaction with primary amines yields Schiff bases, which are explored for antimicrobial and anticancer activities. For example, N-formylpiperidine derivatives exhibit inhibitory effects on acetylcholinesterase, relevant to Alzheimer’s disease therapeutics .

Heterocyclic Scaffold Elaboration

The aldehyde group participates in cyclocondensation reactions to form imidazoles, triazoles, or pyrroles. A 2023 study by Singh et al. highlighted the utility of α,β-unsaturated aldehydes in synthesizing pyrrole derivatives under mild conditions , a strategy applicable to this compound.

Bioisosteric Replacements

The 2-methoxyphenyl group can serve as a bioisostere for phenol or aniline moieties, modulating metabolic stability and target engagement. Piperidine carbaldehydes have been investigated as precursors to kinase inhibitors and G protein-coupled receptor modulators .

Future Directions and Research Gaps

Despite its synthetic utility, experimental characterization of 2-(2-methoxyphenyl)piperidine-1-carbaldehyde remains sparse. Priority areas include:

-

Spectroscopic Profiling: NMR (¹H, ¹³C) and IR data to confirm structure and purity.

-

Catalytic Asymmetric Synthesis: Developing enantioselective routes to access chiral piperidine derivatives.

-

Biological Screening: Evaluating bioactivity in antimicrobial, anticancer, or neuropharmacological assays.

Advances in C–H functionalization and flow chemistry could streamline production, enabling broader exploration of this compound’s potential.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume